molecular formula C13H12N4O2 B3160483 5-(Methoxymethyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 866049-99-2

5-(Methoxymethyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B3160483
CAS RN: 866049-99-2
M. Wt: 256.26 g/mol
InChI Key: KDDLLQRBPOHUMG-UHFFFAOYSA-N
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Description

“5-(Methoxymethyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ol” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines have been identified as potential leads in various biological studies, including antituberculosis and antiproliferative agents .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the creation of a focused library of analogues, identifying key features of the pharmacophore while achieving substantial improvements in activity . The process of halogenation has also been used in the synthesis of pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines has been explored through structure-based approaches . These compounds have been associated with various modes of action against Mycobacterium tuberculosis (Mtb) .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are not directly related to cell-wall biosynthesis, isoprene biosynthesis, or iron uptake . Resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines have been optimized to identify potent, selective, and orally bioavailable inhibitors suitable for in vivo biological studies . These compounds have shown promising activity against Mtb within macrophages and have low cytotoxicity .

Future Directions

The future directions for the study of pyrazolo[1,5-a]pyrimidines could involve further exploration of the scaffold through the synthesis of a more diverse library of analogues. This could potentially lead to the discovery of compounds with improved activity and selectivity . Additionally, further studies could focus on understanding the exact mechanism of action of these compounds .

properties

IUPAC Name

5-(methoxymethyl)-3-pyridin-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-19-8-9-6-12(18)17-13(16-9)10(7-15-17)11-4-2-3-5-14-11/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDLLQRBPOHUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxymethyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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